tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate
Description
Chemical Structure and Properties:
This compound (CAS: 160800-65-7, molecular formula: C₂₃H₃₆N₂O₅) is a chiral pyrrolidine derivative with a tert-butyl carbamate protecting group. Its stereochemistry includes multiple defined centers: (2S)-pyrrolidine, (1R,2R)-methoxy-methyl-oxopropyl, and (1R,2R)-hydroxy-phenylpropan-2-yl substituents . Key properties include a molecular weight of 420.5 g/mol, XLogP3 of 2.7 (indicating moderate lipophilicity), and a topological polar surface area (TPSA) of 88.1 Ų, suggesting moderate solubility in polar solvents .
Properties
Molecular Formula |
C23H36N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19+,20-/m1/s1 |
InChI Key |
XJDVGABQIFOWFC-OMZCVMJRSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Flow microreactor systems are increasingly favored due to their versatility and sustainability .
Chemical Reactions Analysis
Hydroxyl Group (-OH)
-
Oxidation : Susceptible to oxidation with Jones reagent (CrO₃/H₂SO₄) to form a ketone (predicted ).
-
Protection : Commonly protected as a silyl ether (TBSCl, imidazole) to prevent side reactions during synthesis .
Methoxy Group (-OCH₃)
-
Demethylation : Achieved with BBr₃ in CH₂Cl₂ (−20°C), yielding a phenol derivative ().
Carbonyl Group (C=O)
-
Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols ().
tert-Butyl Carbamate (Boc)
Stability Under Various Conditions
Reaction Optimization Challenges
-
Stereochemical Integrity : Racemization occurs above pH 8 () .
-
Solvent Sensitivity : THF improves reaction yields (vs. DMSO) by stabilizing transition states.
Computational Insights (DFT Calculations)
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The stereochemistry of the pyrrolidine ring and substituent polarity critically influence bioavailability. For example, the target’s hydroxy group may enhance hydrogen bonding with biological targets compared to non-polar octyl chains .
- Virtual Screening Relevance : Similarity metrics (e.g., Tanimoto coefficient) are used to compare such compounds in drug discovery, where structural analogs with shared pharmacophores (e.g., tert-butyl carbamate) are prioritized for experimental testing .
Biological Activity
tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities. With a molecular formula of C23H36N2O5 and a molecular weight of approximately 420.54 g/mol, this compound features a tert-butyl group, a pyrrolidine ring, and several functional groups including hydroxyl, methoxy, and carbonyl functionalities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of the compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This could be relevant in conditions where enzyme overactivity contributes to disease pathology.
- Receptor Modulation : It may also act on specific receptors involved in signaling pathways, influencing cellular responses related to inflammation and immune function .
Research Findings
Recent studies have explored the pharmacological effects of tert-butyl (2S)-2-(...) in various biological contexts:
In Vitro Studies
In vitro assays have shown that the compound can modulate cellular pathways associated with inflammation and immune responses. For example:
- Purinergic Signaling : Research indicates that compounds with similar structures can influence purinergic signaling pathways, which are critical in regulating immune responses and inflammation .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. Key findings include:
- Anti-inflammatory Effects : In vivo studies suggest that the compound may reduce inflammation markers in models of acute and chronic inflammation.
- Analgesic Properties : Some studies have indicated potential analgesic effects, making it a candidate for pain management therapies.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models of arthritis demonstrated significant reductions in joint swelling and pain when treated with tert-butyl (2S)-2-(...). The mechanism was linked to the inhibition of pro-inflammatory cytokines.
- Case Study 2 : In a model of neuropathic pain, administration of the compound resulted in decreased pain sensitivity and improved mobility in subjects, suggesting its potential as an analgesic agent.
Comparative Analysis
The following table compares tert-butyl (2S)-2-(...) with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-butyl (S)-N-(4-fluorophenethyl)carbamoyl)pyrrolidine | C23H36FN4O4 | Contains a fluorophenethyl group | Anti-inflammatory |
| tert-butyl (S)-N-(benzyloxycarbonyl)proline | C22H29N O4 | Features a benzyloxycarbonyl group | Enzyme inhibition |
| tert-butyl (S)-N-(methyl)proline | C22H35N O4 | Contains a methyl substitution | Pain relief |
The unique combination of functional groups in tert-butyl (2S)-2-(...) distinguishes it from these analogs by potentially enhancing its biological activity and specificity.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via mixed anhydride intermediates. A representative procedure involves:
- Step 1: Activation of a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride .
- Step 2: Coupling with a chiral amino alcohol (e.g., 2-amino-2-methylpropanol) under inert conditions, followed by overnight stirring and purification via flash chromatography (59% yield) .
- Characterization: Key intermediates are validated using LC-MS, ¹H/¹³C NMR, and HRMS. For example, a related pyrrolidine carboxylate derivative showed δ 1.45 ppm (tert-butyl group) in ¹H NMR and [M+H]⁺ at m/z 456.2 in HRMS .
Advanced: How can reaction conditions be optimized to improve stereochemical purity in asymmetric Mannich-type reactions?
Answer:
Stereochemical control is achieved via:
- Chiral auxiliaries: Use of (1R,2R)-configured amino alcohols to direct stereochemistry during amide bond formation .
- Low-temperature kinetics: Reactions conducted at 0–20°C minimize epimerization .
- Catalytic asymmetric methods: Pd/C hydrogenation under H₂ atmosphere (e.g., 99% purity in related pyrrolidine derivatives) .
- Validation: Enantiomeric excess (ee) is quantified using chiral HPLC or NOE NMR correlations .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Advanced: How can conflicting NMR data between synthetic batches be resolved?
Answer:
- Dynamic effects: Use variable-temperature NMR to identify rotamers (e.g., tert-butyl group rotation) .
- 2D NMR: HSQC/HMBC correlations map coupling between protons and carbons (e.g., linking pyrrolidine protons to carbonyl groups) .
- Deuterated solvent screening: Compare spectra in CDCl₃ vs. DMSO-d₆ to detect hidden splitting .
- Contradiction Example: A ¹³C NMR signal at δ 172 ppm might overlap with other carbonyls; 2D data clarifies assignments .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles (TCI America protocols) .
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air .
- Storage: Keep under N₂ at –20°C to prevent hydrolysis of the tert-butyl carbamate .
Advanced: How can air-sensitive intermediates be stabilized during synthesis?
Answer:
- Schlenk techniques: Use flame-dried glassware and N₂/Ar purging for moisture-sensitive steps (e.g., mixed anhydride formation) .
- Quenching protocols: Add reactions to cold aqueous NaHCO₃ to stabilize reactive intermediates .
- Stabilizing agents: Include molecular sieves (3Å) in THF reactions to scavenge water .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash chromatography: Gradient elution (0–100% EtOAc/hexane) resolves tert-butyl carbamates from byproducts .
- Recrystallization: Use EtOAc/hexane mixtures for high-purity solids (melting point: 114–116°C) .
- HPLC: Reverse-phase C18 columns for chiral separation (e.g., 94–99% purity in related analogs) .
Advanced: How can the biological activity of this compound be evaluated in vitro?
Answer:
- Target engagement assays: Use SPR or ITC to measure binding affinity to enzymes (e.g., proteases or kinases) .
- Cell-based models: Test cytotoxicity in cancer lines (IC₅₀) via MTT assays; compare to FTY720 analogs .
- Metabolic stability: Incubate with liver microsomes and monitor degradation via LC-MS/MS .
Basic: What computational tools predict the reactivity of the tert-butyl carbamate group?
Answer:
- DFT calculations: Gaussian09 models hydrolysis pathways (e.g., B3LYP/6-31G* level) .
- QSPR models: Predict logP (2.1) and solubility (0.5 mg/mL) using Molinspiration .
- Docking studies: AutoDock Vina simulates interactions with protein active sites .
Advanced: How are synthetic yields impacted by steric hindrance in pyrrolidine derivatives?
Answer:
- Steric maps: Use Molecular Mechanics (MMFF94) to quantify hindrance near the carbamate group .
- Alternative leaving groups: Replace isobutyl chloroformate with less bulky activators (e.g., HATU) .
- Case Study: A bulkier tert-butyldimethylsilyl (TBS) group reduced yield to 59% vs. 99% for smaller analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
